molecular formula C5H7CrFNO3+ B1452519 Pyridin-1-ium; trioxochromium; hydrofluoride CAS No. 83042-08-4

Pyridin-1-ium; trioxochromium; hydrofluoride

Cat. No.: B1452519
CAS No.: 83042-08-4
M. Wt: 200.11 g/mol
InChI Key: CILFSGMCMJNHGX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-1-ium; trioxochromium; hydrofluoride: is a complex chemical compound with the molecular formula C₅H₇CrFNO₃ . This compound is composed of a pyridinium ion, a trioxochromium ion, and a hydrofluoride ion. Pyridinium ions are known for their aromatic properties and are often used in organic chemistry . Trioxochromium is a chromium-based ion, and hydrofluoride is a fluoride ion bonded to a hydrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridinium salts, including pyridin-1-ium, typically involves the reaction of pyridine with acids . For the synthesis of pyridin-1-ium; trioxochromium; hydrofluoride, a multi-step process is likely required:

    Formation of Pyridinium Ion: Pyridine is treated with a suitable acid to form the pyridinium ion.

    Introduction of Trioxochromium: The trioxochromium ion can be introduced through a reaction involving chromium trioxide and a suitable oxidizing agent.

    Addition of Hydrofluoride:

Industrial Production Methods: Industrial production methods for such complex compounds often involve similar multi-step synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridin-1-ium; trioxochromium; hydrofluoride can undergo oxidation reactions due to the presence of the trioxochromium ion.

    Reduction: The compound can also participate in reduction reactions, particularly involving the chromium center.

    Substitution: The pyridinium ion can undergo substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.

Major Products:

    Oxidation: Products may include higher oxidation states of chromium and modified pyridinium ions.

    Reduction: Reduced forms of chromium and pyridinium derivatives.

    Substitution: Various substituted pyridinium compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Antimicrobial Agents:

    Drug Development: The compound can be explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

pyridin-1-ium;trioxochromium;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.Cr.FH.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;;1H;;;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILFSGMCMJNHGX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.O=[Cr](=O)=O.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7CrFNO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449633
Record name 83042-08-4 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83042-08-4
Record name 83042-08-4 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium Fluorochromate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 2
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 3
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 4
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 5
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 6
Pyridin-1-ium; trioxochromium; hydrofluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.